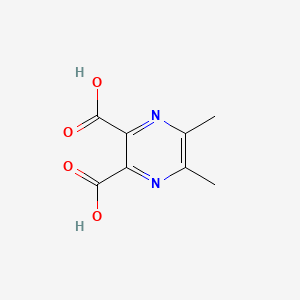

5,6-Dimethylpyrazine-2,3-dicarboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6-dimethylpyrazine-2,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-3-4(2)10-6(8(13)14)5(9-3)7(11)12/h1-2H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEHPKLRUCVRKFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C(=N1)C(=O)O)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101266519 | |

| Record name | 5,6-Dimethyl-2,3-pyrazinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101266519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41110-52-5 | |

| Record name | 5,6-Dimethyl-2,3-pyrazinedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41110-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dimethyl-2,3-pyrazinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101266519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5,6 Dimethylpyrazine 2,3 Dicarboxylic Acid

Established Synthetic Routes for 5,6-Dimethylpyrazine-2,3-dicarboxylic Acid

The preparation of this compound can be achieved through several methods, including solvothermal synthesis and the adaptation of electrochemical oxidation techniques developed for related pyrazine (B50134) dicarboxylic acids.

A documented method for the synthesis of this compound involves a solvothermal reaction. In a typical procedure, the compound is synthesized and then crystallized using this technique. For crystallization, 196.16 mg (1 mmol) of C8H8N2O4 is combined with 10 ml of N,N-dimethylformamide (DMF) in a 20 ml Teflon-lined vessel. acs.org This vessel is then sealed within a stainless steel autoclave and maintained at a temperature of 130°C for 72 hours. acs.org Upon cooling, crystals suitable for single-crystal analysis are formed. acs.org

| Parameter | Value |

| Reactant | This compound (C8H8N2O4) |

| Solvent | N,N-dimethylformamide (DMF) |

| Temperature | 130°C |

| Duration | 72 hours |

| Vessel | 20 ml Teflon-lined stainless steel autoclave |

| A summary of the solvothermal synthesis conditions for this compound. |

While a direct electrochemical oxidation method for 5,6-dimethyl-2,3-quinoxalinedicarboxylic acid to this compound is not explicitly detailed in the provided context, the electrochemical oxidation of quinoxaline (B1680401) to pyrazine-2,3-dicarboxylic acid (PDCA) provides a viable synthetic framework. This process often utilizes electrochemically regenerated potassium permanganate (B83412) (KMnO4) as the oxidizing agent. researchgate.net Studies have investigated the use of various anode materials, including platinum, nickel, stainless steel, copper, and copper alloys like brass and bronze. researchgate.net

The process involves the chemical oxidation of quinoxaline by KMnO4, with the subsequent electrochemical regeneration of the permanganate at the anode. researchgate.net Key parameters influencing the efficiency of this process include the anodic current density, temperature, and the concentrations of potassium hydroxide (B78521), permanganate, and the quinoxaline starting material. researchgate.net For instance, using a copper anode, current efficiencies of approximately 55% and substance efficiencies up to 72% have been achieved at a current density of 3.5 A/dm². researchgate.netresearchgate.net Copper alloy anodes, such as brass and bronze, have demonstrated even higher efficiencies under similar conditions. This methodology could be adapted for the synthesis of this compound from 2,3-dimethylquinoxaline.

| Anode Material | Current Efficiency (%) | Substance Efficiency (%) | Current Density (A/dm²) |

| Copper | ~55 | up to 72 | 3.5 |

| Brass | ~88 | - | 3.5 |

| Bronze | - | up to 80 | 3.5 |

| A comparison of different anode materials for the electrochemical synthesis of pyrazine-2,3-dicarboxylic acid. |

Chemical Derivatization Strategies

The carboxylic acid functional groups of this compound are amenable to a variety of chemical transformations, including esterification, hydrolysis of the resulting esters, and conversion to amides.

The esterification of pyrazine dicarboxylic acids is a common derivatization technique. For example, the dimethyl and diethyl esters of 5,6-bis(pyridin-2-yl)pyrazine-2,3-dicarboxylic acid have been synthesized through a standard esterification procedure. This involves heating the diacid under reflux in an excess of the corresponding alcohol (methanol or ethanol) in the presence of a catalytic amount of concentrated sulfuric acid. nih.goviucr.org For the synthesis of the dimethyl ester, the reaction is typically carried out for 16 hours. nih.gov This general approach is applicable to this compound to yield its corresponding dialkyl esters.

| Reactant | Reagents | Duration (hours) | Product |

| 5,6-bis(pyridin-2-yl)pyrazine-2,3-dicarboxylic acid | Methanol, conc. H2SO4 | 16 | Dimethyl 5,6-bis(pyridin-2-yl)pyrazine-2,3-dicarboxylate |

| 5,6-bis(pyridin-2-yl)pyrazine-2,3-dicarboxylic acid | Ethanol, conc. H2SO4 | Not specified | Diethyl 5,6-bis(pyridin-2-yl)pyrazine-2,3-dicarboxylate |

| A summary of the esterification of a pyrazine-2,3-dicarboxylic acid derivative. |

The hydrolysis of pyrazine dicarboxylic acid esters can be facilitated by the presence of metal ions. It has been observed that the reaction of copper(II) salts with the dimethyl esters of pyrazine-2,3-dicarboxylic acid and 2,5-dimethylpyrazine-3,6-dicarboxylic acid can result in the partial hydrolysis of the ester groups. nih.goviucr.orgresearchgate.net This metal-catalyzed hydrolysis is a known phenomenon for amino acid esters as well and can lead to the formation of coordination complexes and networks. nih.govresearchgate.net This suggests that the hydrolysis of esters of this compound could also be promoted by metal ions, potentially leading to interesting coordination compounds.

The conversion of the carboxylic acid groups to amides is a versatile method for creating derivatives. A general approach involves the condensation of the corresponding pyrazine-2-carboxylic acid chloride with an appropriate aniline (B41778) or amine. nih.gov For dicarboxylic acids, this can be adapted. For instance, pyrazine-2,3-dicarboxamide (B189462) can be selectively hydrolyzed to pyrazine-2-carboxamide-3-carboxylic acid by heating it with a strong aqueous alkali, such as sodium hydroxide or potassium hydroxide. google.com A more direct approach to forming bis-amides involves a condensation reaction. For example, 3-(5-chloropyridine-2-carbamyl)-2-pyrazinecarboxylic acid can be reacted with 2-amino-5-chloropyridine (B124133) in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) with a base such as triethylamine (B128534) in an organic solvent like DMF or dichloromethane (B109758) to yield the corresponding bis-amide. patsnap.com This general strategy can be adapted for this compound to synthesize a variety of bis-amides by reacting it with different amines in the presence of suitable coupling agents.

| Starting Material | Reagents | Product |

| 3-(5-chloropyridine-2-carbamyl)-2-pyrazinecarboxylic acid | 2-amino-5-chloropyridine, triethylamine, EDCI, HOBt | Pyrazine-2,3-dicarboxylic acid bis[(5-chloro-pyridine-2-yl)-amide] |

| Pyrazine-2,3-dicarboxamide | Aqueous NaOH or KOH | Pyrazine-2-carboxamide-3-carboxylic acid |

| A summary of synthetic methods for pyrazine dicarboxylic acid amides. |

Coordination Chemistry and Metal Organic Framework Mof Design with 5,6 Dimethylpyrazine 2,3 Dicarboxylic Acid

Ligand Coordination Modes and Geometries of Pyrazine (B50134) Dicarboxylic Acids

5,6-Dimethylpyrazine-2,3-dicarboxylic acid (H₂dmpzdc) is a multifunctional ligand possessing several potential donor sites for coordination with metal ions: the two nitrogen atoms of the pyrazine ring and the oxygen atoms of the two carboxylate groups. The geometry of the free ligand has been established through single-crystal X-ray diffraction. nih.govresearchgate.net The asymmetric unit of the compound consists of distinct molecular conformations where the carboxylic acid groups are twisted relative to the plane of the pyrazine ring. For instance, in one reported structure, the mean planes of the two carboxyl groups are twisted by 10.8 (1)° and 87.9 (1)° in one molecule and by 43.0 (1)° in a symmetry-generated molecule. nih.gov This inherent flexibility in the orientation of the carboxylate groups suggests that the ligand can adopt various conformations upon coordination to a metal center.

The crystal packing of the free ligand is dominated by O—H⋯N hydrogen bonds, which link the molecules into layered structures. nih.gov This demonstrates the capability of the nitrogen and oxygen donor sites to participate in strong intermolecular interactions, a key feature in the self-assembly of coordination networks.

While specific coordination complexes of this compound are not extensively documented in the surveyed literature, the coordination behavior of the closely related parent compound, pyrazine-2,3-dicarboxylic acid (H₂pzdc), provides valuable insight into its potential coordination modes. H₂pzdc has been shown to act as a versatile ligand, capable of forming both chelating and bridging interactions. For example, it can function as a tridentate bridging ligand, utilizing one pyrazine nitrogen and both carboxylate groups to link metal centers, resulting in the formation of one-dimensional (1D) chains. rsc.org In other instances, copper(II) complexes with pyrazine-2,3-dicarboxylate have shown unidentate coordination of the carboxylate groups. chempap.org The presence of the methyl groups at the 5- and 6-positions in H₂dmpzdc is expected to introduce steric hindrance that could influence the final geometry and dimensionality of the resulting coordination network, potentially favoring specific coordination modes or leading to novel structural topologies not observed with the unsubstituted analogue.

Table 1: Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Formula | C₈H₈N₂O₄ | nih.govresearchgate.net |

| Molecular Weight | 196.16 g/mol | nih.govresearchgate.net |

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | C2/c | nih.govresearchgate.net |

| a (Å) | 15.873 (3) | nih.govresearchgate.net |

| b (Å) | 14.057 (3) | nih.govresearchgate.net |

| c (Å) | 11.991 (2) | nih.govresearchgate.net |

| β (°) | 109.21 (3) | nih.govresearchgate.net |

| Volume (ų) | 2526.6 (9) | nih.govresearchgate.net |

Principles of Self-Assembly in Coordination Polymers and MOFs

The formation of coordination polymers and MOFs is a spontaneous process of self-assembly, where metal ions (nodes) and organic ligands (linkers) connect to form extended, often crystalline, networks. The final structure is governed by several factors, including the coordination geometry of the metal ion, the functionality and geometry of the ligand, and reaction conditions such as solvent and temperature.

Formation with Transition Metal Ions (e.g., Fe(II), Ag(I), Co(II), Cu(II), Ni(II), Zn(II))

While specific, structurally characterized coordination polymers of this compound with these transition metals are not detailed in the available literature, the principles of self-assembly can be inferred from its constituent functional groups. First-row transition metals like Co(II), Ni(II), Cu(II), and Zn(II) are known for their flexible coordination spheres, adopting geometries from tetrahedral to octahedral. The H₂dmpzdc ligand offers both N-donor (pyrazine) and O-donor (carboxylate) sites. Based on Hard and Soft Acids and Bases (HSAB) theory, these borderline metal ions can coordinate effectively to both nitrogen and oxygen atoms.

For instance, the parent pyrazine-2,3-dicarboxylic acid has been shown to form a 1D coordination polymer with Cu(II), where the ligand acts in a tridentate bridging fashion. rsc.org A large Co₃₆ cluster has also been reported with this parent ligand. nih.gov The self-assembly process with H₂dmpzdc would involve a complex interplay between the metal's preferred coordination number and the ligand's ability to chelate (using a pyrazine nitrogen and an adjacent carboxylate oxygen) and bridge to other metal centers. The methyl groups would likely play a significant role in directing the supramolecular arrangement by influencing intermolecular packing.

Formation with Lanthanide Ions (e.g., Nd(III))

Lanthanide ions, such as Nd(III), are hard acids and typically exhibit a strong preference for hard oxygen donors. Therefore, in a self-assembly process involving H₂dmpzdc, lanthanide ions would be expected to coordinate preferentially to the carboxylate oxygen atoms. Lanthanides are also characterized by high coordination numbers (typically 8 to 10) and variable coordination geometries. The H₂dmpzdc ligand's two carboxylate groups can act as bidentate chelating or bridging units to satisfy this high coordination demand, potentially leading to the formation of high-dimensional, robust frameworks. The pyrazine nitrogen atoms might remain uncoordinated or form weaker interactions. The coordination chemistry of the related pyrazine-2,5-dicarboxylate ligand with Nd(III) has resulted in three-dimensional frameworks, illustrating the potential for pyrazine dicarboxylates to form complex structures with lanthanides. researchgate.net

Formation with Main Group Metal Ions (e.g., Pb(II), Li(I), Cd(II))

Main group metal ions also serve as nodes in coordination polymers. Pb(II) and Cd(II), for example, have flexible coordination environments influenced by factors like the presence of a stereochemically active lone pair in Pb(II). Research on the parent H₂pzdc ligand has shown the formation of a 1D coordination polymer with Pb(II), which can undergo subsequent room-temperature structural transformations and cation exchange. figshare.com This highlights the dynamic nature of networks formed with such ligands.

Cd(II) has been shown to form a two-dimensional coordination polymer with the related ligand 5,6-bis(pyridin-2-yl)pyrazine-2,3-dicarboxylic acid, where the metal atom is seven-coordinate. nih.gov One-dimensional polymers of Cd(II) with the dimethyl ester of this ligand have also been synthesized. nih.govresearchgate.net These examples suggest that H₂dmpzdc would readily form stable coordination networks with Cd(II), with the final dimensionality being sensitive to the reaction conditions and stoichiometry. The coordination would likely involve both the carboxylate oxygen atoms and the pyrazine nitrogen atoms. Information regarding Li(I) complexes with this specific ligand is scarce in the surveyed literature.

Structural Diversity of Coordination Networks

The combination of a rigid pyrazine backbone with semi-flexible carboxylate arms in this compound provides a platform for generating a wide diversity of network topologies. The final dimensionality (1D, 2D, or 3D) of the coordination network is a result of the intricate balance between the coordination preferences of the metal ion and the binding modes adopted by the ligand.

One-Dimensional Coordination Polymers

The formation of one-dimensional (1D) coordination polymers, or coordination chains, is a common outcome in the self-assembly of multifunctional ligands like H₂dmpzdc. Such structures typically form when the ligand bridges between metal centers in a linear or zigzag fashion.

Although no crystal structures of 1D polymers specifically using this compound were identified in the reviewed literature, the behavior of its parent compound is instructive. For example, the reaction of pyrazine-2,3-dicarboxylic acid with Cu(II) yields a 1D chain structure. rsc.org Similarly, a Pb(II)-based 1D coordination polymer is formed with monoprotonated pyrazine-2,3-dicarboxylate ligands. figshare.com In these cases, the ligand typically uses donor atoms from both its pyrazine and carboxylate functions to propagate the chain. The formation of a 1D polymer with H₂dmpzdc would depend on factors that prevent cross-linking between chains, such as the presence of terminal co-ligands on the metal center or steric hindrance from the ligand's own methyl groups that disfavor higher-dimensional packing.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Pyrazine-2,3-dicarboxylic acid |

| 5,6-bis(pyridin-2-yl)pyrazine-2,3-dicarboxylic acid |

| Dimethyl ester of 5,6-bis(pyridin-2-yl)pyrazine-2,3-dicarboxylic acid |

| Iron(II) |

| Silver(I) |

| Cobalt(II) |

| Copper(II) |

| Nickel(II) |

| Zinc(II) |

| Neodymium(III) |

| Lead(II) |

| Lithium(I) |

Two-Dimensional Layered Structures

The ligand this compound is a versatile building block for the construction of two-dimensional (2D) layered metal-organic frameworks (MOFs). The arrangement of its carboxylate and pyrazine functionalities allows for the formation of extended sheet-like structures. The planarity of the pyrazine ring, combined with the coordinating carboxylate groups, facilitates the connection of metal centers in a way that extends into a 2D plane.

The formation of 2D layered structures is influenced by several factors, including the coordination preferences of the metal ion, the solvent system used during synthesis, and the presence of any templating agents. For instance, the reaction of a similar ligand, 5,6-bis(pyridin-2-yl)pyrazine-2,3-dicarboxylic acid, with cadmium dichloride has been shown to yield a 2D coordination polymer. In this structure, the metal atoms are coordinated by the pyrazine and pyridine (B92270) nitrogen atoms, as well as the carboxylate oxygen atoms, creating a seven-coordinate environment. One of the carboxylate oxygen atoms bridges two cadmium(II) atoms, forming a Cd₂O₂ unit, which is a key feature in the extension of the structure into a two-dimensional network. This example highlights the potential of pyrazine-dicarboxylic acid derivatives to form stable 2D frameworks.

The general synthesis of 2D MOFs can be approached through either top-down or bottom-up methods. The bottom-up approach, which involves the self-assembly of metal ions and organic linkers in solution, is the most common method for producing crystalline 2D MOFs. The choice of solvent and reaction temperature are critical parameters that can direct the dimensionality of the resulting framework.

Three-Dimensional Frameworks

The structural diversity of MOFs derived from related pyridine-dicarboxylic acids demonstrates the potential for forming a wide array of 3D structures. For example, reactions involving pyridine-3,5-dicarboxylic acid with divalent metal ions such as cadmium(II), manganese(II), and zinc(II) have yielded a variety of 3D coordination polymers. rsc.org The final architecture is often influenced by the presence of ancillary ligands or template molecules in the reaction mixture. rsc.org

In the context of pyrazine-based ligands, the formation of 3D frameworks is also well-documented. For instance, pyrazine-2,5-dicarboxylic acid has been used to synthesize a 3D manganese(II) polymer where the ligand bridges four metal centers, creating an extended network. researchgate.net Similarly, cobalt(II) has been used to construct 3D MOFs with 2,2′-bithiophen-5,5′-dicarboxylate and pyrazine as a bridging ligand, resulting in trinuclear cobalt carboxylate building units connected into a 3D network. nih.gov These examples underscore the capability of pyrazine-based dicarboxylic acids to facilitate the formation of complex 3D architectures.

The synthesis of 3D MOFs typically involves solvothermal or hydrothermal methods, where the reaction is carried out in a sealed vessel at elevated temperatures. This allows for the crystallization of the extended framework. The resulting 3D structures can exhibit a range of topologies and pore sizes, making them suitable for applications in gas storage, separation, and catalysis.

Dynamic Aspects of Coordination Polymers and MOFs

Coordination polymers and MOFs constructed from ligands such as this compound are not always static structures. They can exhibit dynamic behaviors, including structural transformations and ion exchange, which can be triggered by external stimuli.

Rapid Structural Transformations

Certain coordination polymers can undergo rapid structural transformations in response to changes in their environment, such as exposure to different metal ions in solution. A notable example is a lead-based coordination polymer synthesized with pyrazine-2,3-dicarboxylic acid. elsevierpure.com This one-dimensional (1D) polymer, when soaked in an aqueous solution containing mercury(II) or cobalt(II) at room temperature, transforms into a new 2D or 3D structure, respectively. elsevierpure.com This remarkable transformation occurs rapidly and highlights the dynamic nature of the coordination bonds within the framework.

Such stimuli-responsive behaviors are of significant interest for the development of "smart" materials that can adapt to their surroundings. nih.govnih.gov The ability of a MOF to change its structure in response to a specific chemical stimulus could be harnessed for applications in chemical sensing, drug delivery, and catalysis. nih.govmdpi.com The flexibility of the framework and the lability of the metal-ligand bonds are key factors that enable these transformations. While specific studies on this compound in this context are not yet prevalent, the behavior of its parent compound suggests a high potential for similar dynamic properties.

Cation Exchange Phenomena

Cation exchange is another important dynamic process that can occur in MOFs. rsc.orgmit.edu This involves the partial or complete replacement of the metal ions within the framework with different cations from an external solution. This process can be used to modify the properties of the MOF post-synthetically, allowing for the introduction of new functionalities.

The aforementioned lead coordination polymer with pyrazine-2,3-dicarboxylic acid also demonstrates rapid room-temperature cation exchange when exposed to an aqueous solution of copper(II). elsevierpure.com This process leads to the formation of a known copper-based structure. The efficiency of cation exchange is influenced by several factors, including the nature of the incoming and outgoing cations, the solvent, and the structural characteristics of the MOF itself. nih.gov For instance, the lability of the original metal-ligand bonds and the ability of the framework to accommodate the new metal ion without collapsing are crucial.

Cation exchange is a powerful tool for the targeted synthesis of new materials with tailored properties. mit.edu By exchanging the metal nodes, it is possible to fine-tune the electronic, magnetic, and catalytic properties of the MOF. The study of cation exchange in frameworks built from this compound could open up new avenues for the design of functional materials.

Supramolecular Architectures and Intermolecular Interactions Involving 5,6 Dimethylpyrazine 2,3 Dicarboxylic Acid

Hydrogen Bonding Networks

Hydrogen bonds are the primary driving force in the self-assembly of pyrazine (B50134) dicarboxylic acids. The specific nature and pattern of these bonds define the resulting supramolecular architecture.

The most significant interactions in the crystal structure of 5,6-dimethylpyrazine-2,3-dicarboxylic acid are the O—H···N hydrogen bonds. nih.govresearchgate.net These bonds form between the hydroxyl group of a carboxylic acid on one molecule and a nitrogen atom of the pyrazine ring on an adjacent molecule. This interaction is a recurring and predictable motif in the crystal structures of pyrazine carboxylic acids. figshare.com In the solid state, these O—H···N hydrogen bonds are responsible for linking the molecules of this compound into layers. nih.govresearchgate.net

In co-crystals of pyrazine with various dicarboxylic acids, strong O–H···N hydrogen bonds are the principal structural motif, often leading to the formation of chains of alternating pyrazine and acid molecules. core.ac.uk While the O—H···N bond is prominent, O—H···O interactions also play a crucial role, particularly in hydrated crystals or in structures where the carboxylic acid forms dimers. For instance, pyrazine-2,3-dicarboxylic acid is known to crystallize as a dihydrate, where a (carboxyl)O—H···O(water) hydrogen bond is a key recurring pattern. figshare.com In related compounds like 5,6-bis(2-pyridyl)pyrazine-2,3-dicarboxylic acid, symmetry-related molecules can be linked via hydrogen bonds between the carboxylic acid OH group and a carboxylate oxygen atom, forming polymeric structures. researchgate.net

| Interaction Type | Donor | Acceptor | Role in Structure |

| O—H···N | Carboxylic Acid (O-H) | Pyrazine Ring (N) | Links molecules into layers. nih.govresearchgate.net |

| O—H···O | Carboxylic Acid (O-H) | Carboxylate (C=O) / Water | Forms acid dimers or links to water molecules. figshare.comresearchgate.net |

N—H···N and N—H···O hydrogen bonds become relevant in salts or co-crystals of this compound where a co-former molecule contains N-H donor groups, such as an amine or amide. For example, in a series of salts formed between 2,3-pyrazinedicarboxylic acid and various aromatic polyamines, N-H···O interactions between the amine (N-H) and the carboxylate group (COO⁻) are a noteworthy and robust feature. mdpi.com Similarly, N-H···N interactions can occur between different nitrogen-containing heterocyclic molecules. mdpi.com In the crystal structures of pyrazine-2,5-dicarboxamides, molecules are linked by N—H···N hydrogen bonds to form layers or sheets, which are then further connected into three-dimensional structures. nih.gov Co-crystals of 2,3,5,6-tetramethylpyrazine (B1682967) with certain carboxylic acids also exhibit N-H···N hydrogen bonds. mdpi.com

Recurrent Supramolecular Synthons in Pyrazine Dicarboxylic Acid Crystals

Supramolecular synthons are robust and predictable patterns of intermolecular interactions that act as building blocks in crystal engineering. In crystals of pyrazine dicarboxylic acids and their derivatives, several recurrent synthons are observed.

A common motif is the carboxylic acid–pyridine (B92270) supramolecular synthon, which is assembled by a primary (carboxyl)O—H···N(pyrazine) hydrogen bond and a secondary (pyrazine)C—H···O(carbonyl) hydrogen bond. figshare.com However, for pyrazine dicarboxylic acids, the formation of hydrates with a (carboxyl)O—H···O(water) synthon is also a recurring pattern. figshare.com

In salts and co-crystals, the robust centrosymmetric R²₂ (8) dimer is frequently observed. This can manifest as a homosynthon, for example, through N-H···N interactions, or as a heterosynthon involving N-H···O interactions between an amine and a carboxylate group. mdpi.com A closely related compound, 5-methylpyrazine-2,3-dicarboxylic acid, demonstrates the formation of a rare O−H···N trimer synthon, where three symmetry-independent molecules are linked in a specific arrangement. capes.gov.br

| Synthon | Description | Interacting Groups | Reference |

| Acid-Pyrazine Heterodimer | A primary O—H···N bond supported by a C—H···O interaction. | Carboxyl, Pyrazine Ring | figshare.com |

| Carboxylic Acid-Water Synthon | O—H···O hydrogen bond between the acid and a water molecule. | Carboxyl, Water | figshare.com |

| R²₂ (8) Dimer | A centrosymmetric eight-membered ring. | Carboxylic Acids, Amides, Amines | mdpi.com |

| O-H···N Trimer | A rare motif linking three independent molecules. | Carboxyl, Pyrazine Ring | capes.gov.br |

Crystal Engineering Methodologies Utilizing Pyrazine Dicarboxylic Acids

Pyrazine dicarboxylic acids are valuable tectons (building blocks) in crystal engineering due to their predictable interaction patterns. figshare.com The strong and directional O—H···N hydrogen bond is a primary tool for assembling supramolecular structures. core.ac.uk By selecting appropriate co-formers, it is possible to systematically build extended networks like chains or layers. For example, co-crystallization of pyrazine with dicarboxylic acids reliably produces chains linked by O–H···N bonds. core.ac.uk The analysis of recurring supramolecular synthons in known crystal structures of pyrazine carboxylic acids allows for the development of strategies to create new materials with desired architectures. figshare.com

Influence of Molecular Geometry on Crystal Packing

The specific geometry of the this compound molecule significantly influences its packing in the solid state. The asymmetric unit of its crystal contains one complete molecule and a second molecule generated by a twofold axis of symmetry. nih.gov A key feature is the orientation of the two carboxylic acid groups relative to the central pyrazine ring. The mean planes of these two adjacent carboxyl groups are substantially twisted with respect to the pyrazine ring. In one molecule within the asymmetric unit, these twist angles are 10.8° and 87.9°. nih.govresearchgate.net This non-planar conformation prevents the molecule from packing in a simple, flat, sheet-like structure and contributes to the formation of the observed layered architecture, which is stabilized by the directional O—H···N hydrogen bonds. nih.govresearchgate.net

Crystal Data for this compound nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Formula | C₈H₈N₂O₄ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 15.873 (3) |

| b (Å) | 14.057 (3) |

| c (Å) | 11.991 (2) |

| β (°) | 109.21 (3) |

| V (ų) | 2526.6 (9) |

Advanced Characterization Techniques for Structural Elucidation and Properties Analysis

Single-Crystal X-ray Diffraction (SCXRD) for Molecular and Crystal Structures

Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. For 5,6-Dimethylpyrazine-2,3-dicarboxylic acid, SCXRD analysis provides unambiguous determination of its molecular conformation and supramolecular architecture in the solid state.

Detailed structural analysis of this compound reveals that it crystallizes in the monoclinic system. nih.govresearchgate.net The asymmetric unit contains one and a half molecules, with one complete molecule and a second molecule generated by a twofold rotation axis. nih.gov A key conformational feature is the orientation of the two adjacent carboxylic acid groups relative to the central pyrazine (B50134) ring. In one molecule, the mean planes of the carboxyl groups are twisted by 10.8(1)° and 87.9(1)°, while in the symmetry-generated molecule, this twist is 43.0(1)°. nih.gov This non-planar arrangement is a critical aspect of its molecular geometry.

The crystal packing is dominated by intermolecular hydrogen bonds. Specifically, O—H⋯N interactions link the individual molecules, forming layers that propagate along the mdpi.com crystallographic direction. nih.govresearchgate.net This network of hydrogen bonds is fundamental to the stability of the crystal lattice. The crystal structure of the hydrated form of the title compound has also been reported, highlighting the role of solvent molecules in the supramolecular assembly. nih.govresearchgate.net The ability of 2,3-dicarboxypyrazine-based ligands like this one to form extensive networks makes them suitable for constructing larger coordination clusters. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₈N₂O₄ |

| Formula Weight | 196.16 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 15.873 (3) |

| b (Å) | 14.057 (3) |

| c (Å) | 11.991 (2) |

| β (°) | 109.21 (3) |

| Volume (ų) | 2526.6 (9) |

| Z | 12 |

| Temperature (K) | 293 |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of molecules. It is a powerful tool for identifying functional groups and understanding the nature of chemical bonds, particularly how they are affected upon coordination to a metal center.

Infrared (IR) spectroscopy is highly sensitive to the vibrations of polar functional groups, making it an excellent tool for studying this compound and its metal complexes. The IR spectrum of the free ligand is characterized by strong absorptions corresponding to the carboxylic acid groups, including O-H stretching and C=O carbonyl stretching vibrations.

Upon the formation of coordination compounds, significant changes in the IR spectrum are observed, providing evidence of metal-ligand bond formation. For complexes of related pyrazine carboxylic acids, the following changes are typically noted:

Carboxylate Group Vibrations : The coordination of the carboxylate groups to a metal ion alters the frequencies of the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the COO⁻ group. The difference between these two frequencies (Δν = νₐₛ - νₛ) can provide insight into the coordination mode of the carboxylate ligand (e.g., monodentate, bidentate chelating, or bridging).

Pyrazine Ring Vibrations : The C=N and C=C stretching vibrations of the pyrazine ring often shift to higher wavenumbers (a blue shift) upon complexation. nih.govsbq.org.br This shift confirms the involvement of the pyrazine ring's nitrogen atoms in coordination with the metal center. nih.govsbq.org.br

O-H Vibrations : In hydrated complexes or those containing coordinated alcohol molecules, a strong, broad peak typically appears in the 3200–3650 cm⁻¹ region, which is assigned to ν(O-H) stretching vibrations. nih.govsbq.org.br

Metal-Ligand Vibrations : New, weaker bands may appear at lower frequencies (typically below 600 cm⁻¹), corresponding to the stretching vibrations of the newly formed metal-nitrogen (M-N) and metal-oxygen (M-O) bonds.

These spectral shifts collectively provide a clear signature of coordination, confirming the successful synthesis of a metal complex.

Raman spectroscopy, which detects vibrations that cause a change in molecular polarizability, serves as a complementary technique to IR spectroscopy. It is particularly effective for studying the vibrations of non-polar bonds and symmetric molecules.

For pyrazine-based ligands and their complexes, Raman spectroscopy can provide valuable information. Studies on the dipotassic salt of the parent pyrazine-2,3-dicarboxylic acid have utilized both IR and Raman spectroscopy to analyze its vibrational modes. In metal complexes, such as dichloro-bis(2,6-dimethyl pyrazine)bis(triphenyl phosphine)ruthenium(II), resonance Raman spectroscopy has been employed. This technique involves exciting the molecule with a laser frequency that corresponds to an electronic absorption band. This results in a selective enhancement of the vibrational modes that are coupled to the electronic transition, typically the totally symmetric modes associated with the Ru-pyrazine chromophore. The enhancement of non-totally symmetric vibrations can also occur, suggesting vibronic coupling between excited states. This makes resonance Raman a powerful tool for probing the nature of charge-transfer excited states in these coordination compounds.

Thermal Analysis Methods for Coordination Compounds

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the thermal stability and decomposition pathways of coordination compounds derived from this compound. These methods monitor the change in a material's mass and temperature differences as it is heated at a controlled rate.

Coordination compounds of pyrazine carboxylates often exhibit multi-stage decomposition profiles.

Dehydration/Desolvation : The first stage of decomposition typically involves the loss of solvent molecules, such as water or ethanol, that are either trapped in the crystal lattice or directly coordinated to the metal center. This step is usually observed at relatively low temperatures and is often an endothermic process.

Ligand Decomposition : Following desolvation, the organic ligand itself begins to decompose. In complexes with mixed ligands, one ligand may be lost before the other. For instance, in copper(II) complexes with pyrazine-2,3-dicarboxylic acid and ronicol, the decomposition occurs in multiple stages with the subsequent detachment of the different ligands.

Formation of Final Residue : The final product of the thermal decomposition in an air or oxygen atmosphere is typically a stable metal oxide (e.g., CuO, M₃O₄). In an inert atmosphere, the final product might be the pure metal or a metal carbide.

The specific decomposition temperatures and the mass loss at each stage provide quantitative information about the stoichiometry of the complex, including the number of solvent molecules and coordinated ligands. For example, analysis of a cadmium bromide complex with 2,5-dimethylpyrazine (B89654) showed a two-step removal of the organic ligand, leading to the formation of an intermediate with the composition (CdBr₂)₂(2,5-dimethylpyrazine) before complete decomposition to CdBr₂.

| Decomposition Stage | Typical Event | Resulting Product |

|---|---|---|

| Stage 1 (Low Temperature) | Loss of lattice or coordinated solvent (e.g., H₂O, C₂H₅OH) | Anhydrous/desolvated complex |

| Stage 2 (Intermediate Temperature) | Decomposition and removal of the organic pyrazine ligand | Inorganic metal salt (e.g., CdBr₂) or intermediate oxide |

| Stage 3 (High Temperature) | Final decomposition to a stable residue | Metal Oxide (in air) or Metal (in inert atmosphere) |

Photoluminescence Spectroscopy of Pyrazine Dicarboxylic Acid Complexes

Photoluminescence spectroscopy is a key technique for investigating the emissive properties of coordination compounds. Pyrazine dicarboxylic acid ligands are of interest in the construction of luminescent materials, particularly when complexed with lanthanide(III) or d¹⁰ metal ions.

The luminescence of these complexes can originate from different electronic transitions:

Ligand-Centered Emission : The emission may arise from π→π or π→n transitions within the pyrazine dicarboxylic acid ligand itself. This often results in fluorescence or phosphorescence, and the emission properties can be compared to those of the free ligand.

Metal-Centered Emission : In complexes with lanthanide ions such as Eu(III) or Yb(III), the organic ligand can act as an "antenna." The ligand absorbs UV light efficiently and transfers the energy to the metal ion, which then emits light through its characteristic f-f transitions. This process, known as the antenna effect, leads to sharp, metal-centered emission bands in the visible (for Eu³⁺) or near-infrared (for Yb³⁺) regions.

Charge-Transfer Emission : Luminescence can also result from metal-to-ligand (MLCT) or ligand-to-metal (LMCT) charge-transfer states.

Furthermore, the non-coordinating nitrogen atom of the pyrazine ring offers a site for modulating the photoluminescence properties. In certain gold(III) pincer complexes with pyrazine-based ligands, protonation or coordination of a Lewis acid to this free nitrogen atom causes dramatic changes in the emission color and intensity. Some of these complexes also exhibit thermally activated delayed fluorescence (TADF), where emission shifts from lower energy (e.g., red) at low temperatures to higher energy (e.g., blue) at room temperature. This tunability is a highly desirable feature for the development of advanced optical materials and sensors.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

While SCXRD provides the exact structure of a single crystal, Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of bulk, polycrystalline materials. It is routinely used to confirm the identity and purity of a synthesized compound.

The primary applications of PXRD in the study of materials derived from this compound include:

Phase Identification and Purity Assessment : The experimental PXRD pattern of a newly synthesized bulk sample is compared to a pattern simulated from the SCXRD data. A good match between the peak positions and relative intensities confirms that the bulk sample consists of a single, pure crystalline phase.

Analysis of New Materials : When single crystals suitable for SCXRD cannot be grown, PXRD data can be used for structure solution and refinement, a process that has become increasingly powerful for characterizing pharmaceutical and materials compounds.

Studying Solid-State Transformations : PXRD is invaluable for monitoring changes in the crystalline structure during solid-state reactions or thermal decomposition. For example, by taking PXRD patterns of the residue at different stages of a TGA experiment, one can identify the crystalline phases of any intermediates and the final product, providing a more complete picture of the decomposition pathway.

Theoretical and Computational Chemistry Studies on 5,6 Dimethylpyrazine 2,3 Dicarboxylic Acid and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 5,6-Dimethylpyrazine-2,3-dicarboxylic acid, DFT calculations would typically be employed to determine its optimized molecular geometry, vibrational frequencies, and various electronic properties. Such calculations could be benchmarked against the known crystal structure data to validate the chosen theoretical model. nih.govresearchgate.net

A key aspect of DFT studies is the analysis of the Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation.

For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazine (B50134) ring and the methyl groups, while the LUMO would likely be distributed over the electron-withdrawing carboxylic acid groups and the pyrazine ring. A smaller HOMO-LUMO gap would suggest higher reactivity. Theoretical studies on similar pyrazine derivatives often focus on how different substituents modulate these frontier orbital energies and, consequently, the molecule's electronic and optical properties.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound No specific computational data is available in the searched literature for this compound. This table is for illustrative purposes only, based on typical values for similar organic molecules.

| Parameter | Energy (eV) |

| HOMO | -6.5 to -7.5 |

| LUMO | -1.5 to -2.5 |

| Energy Gap (ΔE) | 4.0 to 6.0 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the molecular surface. It helps in identifying the electrophilic and nucleophilic sites within a molecule. In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, the MEP map would be expected to show significant negative potential around the oxygen atoms of the carboxylic acid groups and the nitrogen atoms of the pyrazine ring, highlighting these as primary sites for hydrogen bonding and coordination with metal ions. Conversely, the hydrogen atoms of the carboxylic acid and methyl groups would exhibit positive potential. This analysis provides a visual representation of the molecule's reactivity and its potential for intermolecular interactions. mdpi.com

Quantum Chemical Analysis of Intermolecular Interactions

The solid-state structure of this compound is known to be stabilized by O—H⋯N hydrogen bonds, which link the molecules into layers. nih.govresearchgate.net Quantum chemical calculations, such as those based on the Quantum Theory of Atoms in Molecules (QTAIM), can be used to quantitatively analyze these interactions. This analysis can determine the strength and nature of the hydrogen bonds by examining the electron density at the bond critical points.

Energy Framework Analysis in Solid-State Structures

Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interaction energies within a crystal lattice. This method, often based on calculations using programs like CrystalExplorer, allows for the partitioning of the total interaction energy into its electrostatic, polarization, dispersion, and exchange-repulsion components. mdpi.com

Applications in Advanced Materials Science Based on Pyrazine Dicarboxylic Acids

Gas Adsorption and Separation Performance of MOFs

Metal-Organic Frameworks (MOFs) built with pyrazine (B50134) dicarboxylic acid linkers demonstrate significant potential for gas adsorption and separation due to their tunable porosity and the chemical nature of the pyrazine ring. The nitrogen atoms in the pyrazine structure can act as binding sites, enhancing the selectivity for certain gas molecules like carbon dioxide (CO₂).

Research into MOFs constructed from pyrazine tetracarboxylic acid, a related linker, has yielded materials with high porosity and stability. For instance, two zinc-based MOF isomers (compounds 1 and 2) synthesized using 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine (H₄TCPP) exhibited high BET surface areas (1324 m²/g for 1 and 1247 m²/g for 2) and showed favorable adsorption of CO₂ and light hydrocarbons. researchgate.netrsc.org Compound 1, in particular, displayed a CO₂ adsorption capacity of 92.1 cm³/g at 273 K and 1 atm. researchgate.net These MOFs demonstrated good selectivity for separating mixtures such as CO₂/CH₄ and C₃H₈/CH₄. researchgate.net

Table 1: Gas Adsorption Performance of Select Pyrazine-Based MOFs This table is interactive and can be sorted by clicking on the headers.

| MOF Name | Ligand | Gas Adsorbed | Adsorption Capacity | Conditions | Selectivity | Reference |

|---|---|---|---|---|---|---|

| Zn₂(TCPP)(DPB) Isomer 1 | 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine | CO₂ | 92.1 cm³/g | 273 K, 1 atm | CO₂/CH₄, C₂H₆/CH₄, C₃H₈/CH₄ | researchgate.net |

| Zn₂(TCPP)(DPB) Isomer 2 | 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine | Light Hydrocarbons | Not specified | Low pressure | C₃H₈/C₃H₆ over CH₄ | researchgate.netrsc.org |

| NIIC-20-G | Pyrazine-based | C₃H₈ | 125.4 ml(STP)/g | 298 K, 1 bar | C₃H₈/CH₄: 1110 | researchgate.net |

| Co(III)(dpzca)₂Ag₂ | Pyrazine Imide | CO₂ | Moderate | 298 K | High (CO₂/N₂) | nih.gov |

| [Ni(II)(dpzca)₂Ag]BF₄ | Pyrazine Imide | CO₂ | Higher than Co(III) analogue | 298 K | High (CO₂/N₂) | nih.gov |

Heterogeneous Catalysis by Metal-Organic Frameworks

The inherent properties of MOFs, such as high surface area, well-defined active sites, and tunable structures, make them excellent candidates for heterogeneous catalysts. nih.gov MOFs derived from pyrazine dicarboxylic acids incorporate both Lewis acidic metal centers and potentially Lewis basic nitrogen sites within the linker, opening avenues for bifunctional catalysis.

In another study, a robust pyrazolate-based MOF, PCN-300, which contains active copper-porphyrin sites, was shown to be an outstanding catalyst for the cross-dehydrogenative coupling reaction to form C–O bonds. nih.gov This MOF exhibited exceptional stability across a wide pH range (1-14) and outperformed homogeneous catalysts, achieving yields up to 96%. The study highlighted a synergistic effect between the Cu-porphyrin active center and the MOF framework, demonstrating excellent recyclability over at least five cycles without a discernible loss in activity. nih.gov A three-dimensional MOF containing both Fe(II) and Ag(I) ions with 2-pyrazinecarboxylic acid as the linker also showed size-selective Lewis acid catalysis. acs.org

Coordination Polymers for Hydrogen Storage

Coordination polymers, including MOFs, are extensively studied for gas storage applications, particularly for hydrogen, which is a key component of future clean energy systems. The ability of these materials to store hydrogen depends on their porosity, surface area, and the strength of interaction between the hydrogen molecules and the framework. Pyrazine-based linkers are of interest in this field due to their rigid structure, which helps in the formation of robust porous networks.

While specific hydrogen storage data for coordination polymers made from 5,6-dimethylpyrazine-2,3-dicarboxylic acid is not extensively reported, analysis of large databases of MOFs for hydrogen cryoadsorption reveals that pyrazine-containing linkers are components of promising candidate materials. erig.eu For example, a MOF constructed from 5-hydroxybenzene-1,3-dicarboxylic acid and pyrazine linking copper-paddle wheel clusters was identified as having a potential volumetric hydrogen storage capacity of 51.2 g/L. erig.eu The presence of nitrogen atoms in the pyrazine ring can enhance the binding affinity for hydrogen molecules through favorable electrostatic interactions, potentially leading to higher storage capacities at lower pressures. The structural rigidity and predictable coordination of pyrazine dicarboxylic acids make them suitable building blocks for designing coordination polymers with optimized pore sizes and shapes for efficient hydrogen packing. mdpi.commdpi.comelsevierpure.comnih.gov

Monomer in Polymer Synthesis for Advanced Materials

This compound and its analogues serve as functional monomers for the synthesis of high-performance polymers like polyesters and polyamides. The pyrazine ring, being a heterocyclic aromatic structure, imparts rigidity, thermal stability, and specific chemical functionalities to the polymer backbone.

A comprehensive study detailed the synthesis of a series of twelve biobased polyesters using dimethylpyrazine dipropionic acid (DMDPP), a structurally related diacid monomer. acs.orgresearchgate.net These polyesters were produced via a two-step melt transesterification-polycondensation procedure with various diols. The resulting polymers achieved number-average molecular weights (Mₙ) ranging from 12,300 to 47,500 g/mol . acs.orgacs.org

The thermal properties of these pyrazine-containing polyesters were systematically investigated. Six of the twelve polymers were semi-crystalline, with melting points (Tₘ) found to be high and within the range of existing high-performance polyesters. The glass transition temperatures (T₉) varied depending on the diol used, and the thermal degradation temperatures (Tₔ) were primarily dictated by the stability of the pyrazine monomer itself. acs.orgresearchgate.net This research demonstrates that pyrazine dicarboxylic acid derivatives are viable biobased monomers for producing polyesters with a wide range of thermal properties, making them attractive for various advanced material applications. acs.orgx-mol.net

Table 2: Thermal and Molecular Weight Properties of Polyesters from Dimethylpyrazine Dipropionic Acid (DMDPP) This table is interactive and can be sorted by clicking on the headers.

| Diol Monomer | Mₙ (g/mol) | Dispersity (Đ) | T₉ (°C) | Tₘ (°C) | Tₔ (°C) | Reference |

|---|---|---|---|---|---|---|

| 1,4-Butanediol (C4) | 34,700 | 2.1 | 35 | 165 | 227 | acs.orgacs.org |

| 1,6-Hexanediol (C6) | 26,100 | 2.0 | 17 | 134 | 229 | acs.orgacs.org |

| 1,10-Decanediol (C10) | 16,800 | 2.1 | 1 | 114 | 231 | acs.orgacs.org |

| Cyclohexanedimethanol (CHDM) | 13,700 | 2.0 | 59 | Amorphous | 228 | acs.orgacs.org |

| Neopentyl glycol (Neo) | 16,200 | 2.3 | 41 | Amorphous | 224 | acs.orgacs.org |

Electrochemical Properties of Pyrazine-Based Materials

The electrochemical behavior of materials derived from pyrazine dicarboxylic acids is of interest for applications such as redox flow batteries, sensors, and electrocatalysis. The pyrazine ring is electrochemically active and can undergo reduction-oxidation processes. The presence and number of carboxylic acid substituents significantly influence these properties.

Cyclic voltammetry studies on a series of pyrazine carboxylic acids reveal a clear trend. dtu.dk Carboxylic acid groups are electron-withdrawing, and their introduction to the pyrazine ring is expected to shift the redox potential to more positive values. This effect was observed, with the redox potential showing a small but detectable increase with the number of carboxyl groups added. dtu.dk

However, the number of substituents also has a profound impact on the electron transfer kinetics. As the number of carboxylic acid groups increases from one to four, the separation between the oxidation and reduction peaks in the cyclic voltammogram grows dramatically. dtu.dk This indicates a much slower rate of heterogeneous electron transfer for more densely substituted pyrazines, such as pyrazine-2,3,5,6-tetracarboxylic acid. dtu.dk This trade-off between tuning the redox potential and maintaining fast kinetics is a critical consideration in the design of pyrazine-based electrochemical materials. Studies have also been conducted on the electrochemical synthesis of pyrazine-2,3-dicarboxylic acid itself, using cyclic voltammetry to investigate the oxidation process on various electrodes.

Table 3: Influence of Carboxylation on Pyrazine Redox Potential This table is interactive and can be sorted by clicking on the headers.

| Compound | Number of -COOH Groups | Redox Potential Trend | Electron Transfer Kinetics | Reference |

|---|---|---|---|---|

| Pyrazine | 0 | Baseline | Fast | dtu.dk |

| Pyrazine-2-carboxylic acid | 1 | Shift to more positive potential | Slower than pyrazine | dtu.dk |

| Pyrazine-2,5-dicarboxylic acid | 2 | More positive than mono-substituted | Slower than mono-substituted | dtu.dk |

| Pyrazine-2,3,5,6-tetracarboxylic acid | 4 | Most positive potential | Very slow; large peak separation | dtu.dk |

Q & A

Q. What are the standard synthetic routes for preparing 5,6-dimethylpyrazine-2,3-dicarboxylic acid, and what are the critical reaction parameters?

The compound is typically synthesized via condensation reactions using substituted pyrazine precursors. A common approach involves hydrolysis of ester derivatives (e.g., dimethyl or diethyl esters) under basic conditions, as described in analogous pyrazinecarboxylic acid syntheses . For example, hydrolysis of diethyl 5,6-dimethylpyrazine-2,3-dicarboxylate with NaOH or KOH in aqueous/organic solvent mixtures (e.g., water/dioxane) at 0–25°C yields the dicarboxylic acid. Reaction time, temperature, and stoichiometry of the base are critical to avoid side reactions such as decarboxylation .

Q. How is the crystal structure of this compound determined, and what are its key structural features?

Single-crystal X-ray diffraction (SCXRD) is the primary method. The compound crystallizes in the monoclinic space group C2/c with unit cell parameters a = 15.873 Å, b = 14.057 Å, c = 11.991 Å, and β = 109.21°. The structure refinement is performed using programs like SHELXL, which iteratively adjusts atomic coordinates and thermal parameters to minimize residuals (R < 0.05). Key features include intramolecular hydrogen bonding between carboxyl groups and π-π stacking of pyrazine rings, stabilizing the lattice .

Q. What analytical techniques are used to characterize the purity and functionality of this compound?

- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., methyl groups at C5/C6 and carboxylate protons).

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 196.16 for CHNO).

- FT-IR : Peaks at ~1700 cm (C=O stretching) and 2500–3000 cm (O-H stretching) confirm carboxylic acid groups .

Advanced Research Questions

Q. How can coordination complexes of this compound be synthesized, and what factors influence their stability?

The compound acts as a polydentate ligand via its carboxylate and pyrazine N atoms. For example, reaction with Li salts in aqueous methanol forms a lithium complex, [Li(CHNO)(HO)], where coordination geometry depends on pH and counterion selection. Stability is enhanced by rigid pyrazine backbones and hydrogen-bonding networks involving water ligands .

Q. What challenges arise in refining X-ray diffraction data for this compound, particularly with twinned or low-resolution crystals?

Challenges include overlapping reflections due to large unit cells (V = 2526.6 Å) and anisotropic displacement parameters for methyl groups. SHELXL’s TwinRotMat or TWINABS can model twinning. For low-resolution data, constraints on bond lengths/angles (e.g., C-C = 1.54 Å) and restraints on thermal motion improve refinement convergence .

Q. How does the steric effect of the 5,6-dimethyl groups influence reactivity in derivatization reactions?

The methyl groups hinder nucleophilic attack at adjacent positions, directing functionalization to the carboxylate moieties. For example, coupling with acid chlorides (e.g., benzoyl chloride) occurs selectively at the carboxyl groups under basic conditions (0°C, dioxane/water), yielding bis-amide derivatives. Steric bulk also reduces solubility in polar solvents, necessitating DMF or DMSO for reactions .

Q. What strategies are effective for resolving contradictions in spectroscopic vs. crystallographic data?

Discrepancies (e.g., NMR indicating impurity vs. XRD showing pure phase) require cross-validation:

- PXRD : Confirm bulk crystallinity matches SCXRD data.

- TGA/DSC : Check for solvent inclusion (e.g., hydrates) not detected by NMR.

- Elemental analysis : Verify C/H/N ratios align with theoretical values .

Comparative and Methodological Questions

Q. How do the physicochemical properties of this compound compare to unsubstituted pyrazine-2,3-dicarboxylic acid?

- Solubility : Methyl substitution reduces aqueous solubility (logP increases by ~0.5 units).

- Acidity : pKa values for carboxyl groups decrease due to electron-donating methyl groups (e.g., pKa1 ≈ 2.8 vs. 1.9 for unsubstituted analog).

- Thermal stability : Methyl groups enhance thermal stability (decomposition >250°C vs. ~200°C for unsubstituted acid) .

Q. What computational methods are suitable for modeling supramolecular assemblies involving this compound?

Density Functional Theory (DFT) with dispersion corrections (e.g., B3LYP-D3) predicts hydrogen-bonding networks and π-π interactions. Molecular dynamics (MD) simulations in explicit solvent (e.g., water) model self-assembly into coordination polymers or cocrystals, as seen in adducts with 4-aminobenzoic acid .

Q. How can hydrolysis side reactions during ester-to-acid conversion be minimized?

- Low-temperature hydrolysis : Slow addition of base (e.g., NaOH) at 0°C reduces decarboxylation.

- Protecting groups : Use tert-butyl esters for acid-sensitive intermediates.

- Catalysis : Lewis acids (e.g., FeCl) accelerate ester cleavage without harsh conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.